molecular formula C6H11ClO2S B2377144 3-Ethylcyclobutane-1-sulfonyl chloride CAS No. 2408966-16-3

3-Ethylcyclobutane-1-sulfonyl chloride

Cat. No. B2377144
CAS RN: 2408966-16-3
M. Wt: 182.66
InChI Key: LTTQLZSTSMNBIO-UHFFFAOYSA-N
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Description

3-Ethylcyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S . It has a molecular weight of 182.67 . The compound is used for pharmaceutical testing .


Synthesis Analysis

Sulfonyl chlorides, such as 3-Ethylcyclobutane-1-sulfonyl chloride, can be synthesized from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is suitable for the synthesis of both electron-rich and electron-deficient compounds .


Molecular Structure Analysis

The InChI code for 3-Ethylcyclobutane-1-sulfonyl chloride is 1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3 . This indicates that the compound contains six carbon atoms, eleven hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

Sulfonyl chlorides are versatile synthetic intermediates in organic chemistry . They can be converted into numerous sulfonyl derivatives and undergo diverse desulfitative cross-couplings .

Scientific Research Applications

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride, a derivative related to 3-Ethylcyclobutane-1-sulfonyl chloride, is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, compounds exhibiting significant antibacterial activity. This method, involving cyclo-elimination processes, is crucial in drug development for generating large numbers of molecules rapidly (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Cyclobutane Derivatives

Research demonstrates the synthesis of various cyclobutane derivatives, including 1,1-dibromo-3-ethylcyclobutane, via a series of reactions starting with alkylation and culminating in sulfonylation of alcohol. These cyclobutane derivatives have potential applications in chemical synthesis (Yao, Yu-ren, & Liu Jia-jia, 2005).

Transformations in Organic Synthesis

Methylenecyclopropylcarbinols, treated with sulfonyl chloride, undergo transformations to 3-methylenecyclobutyl sulfonates. These transformations are essential in organic chemistry, particularly in the synthesis of complex cyclobutyl structures (Shao, Li, & Shi, 2007).

Radical Sulfonylation in Organic Synthesis

Radical sulfonylation, a pivotal process in organic chemistry, involves the synthesis of sulfones, a key structure in pharmaceuticals and agrochemicals. The study discusses a redox-neutral protocol for this process, enhancing the synthesis of complex natural products and pharmaceuticals (He, Chen, Zhang, Li, Chen, Xiao, Liu, & Li, 2020).

Generation of Multisubstituted Cyclobutanes

The generation of cyclobutylmagnesium carbenoids, and their subsequent alkylation, is a critical step in the synthesis of multisubstituted cyclobutanes. These compounds are valuable in various chemical syntheses (Satoh, Kasuya, Miyagawa, Nakaya, 2010).

Novel Synthesis of Anti-inflammatory Agents

A novel synthesis pathway for an anti-inflammatory agent involving sulfonylation with chlorosulfonic acid highlights the importance of sulfonyl chlorides in pharmaceutical synthesis (Urban, Jasys, Raggon, Buzon, Hill, Eggler, Weaver, 2003).

Mechanism of Action

While the specific mechanism of action for 3-Ethylcyclobutane-1-sulfonyl chloride is not mentioned in the search results, sulphonamides, which are related compounds, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

properties

IUPAC Name

3-ethylcyclobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTQLZSTSMNBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylcyclobutane-1-sulfonyl chloride

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